molecular formula C15H17BrClNS B11974548 Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride CAS No. 139009-36-2

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride

Cat. No.: B11974548
CAS No.: 139009-36-2
M. Wt: 358.7 g/mol
InChI Key: RCHMSNAOUWDHQI-UHFFFAOYSA-N
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Description

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride is a chemical compound with the molecular formula C15H17BrClNS and a molecular weight of 358.73 g/mol . This compound is known for its unique structure, which includes a benzenemethanamine core substituted with a 3-bromophenylthio group and N,N-dimethyl groups, forming a hydrochloride salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride typically involves a multi-step process. One common method includes the following steps:

    Formation of the 3-bromophenylthio intermediate: This step involves the reaction of 3-bromophenylthiol with an appropriate halogenated precursor under controlled conditions.

    Coupling with benzenemethanamine: The intermediate is then coupled with benzenemethanamine in the presence of a suitable catalyst, such as palladium, to form the desired product.

    N,N-dimethylation: The final step involves the N,N-dimethylation of the amine group using dimethyl sulfate or a similar reagent.

    Formation of the hydrochloride salt: The product is then treated with hydrochloric acid to form the hydrochloride salt

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Benzenemethanamine, 2-((3-bromophenyl)thio)-N,N-dimethyl-, hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of

Properties

CAS No.

139009-36-2

Molecular Formula

C15H17BrClNS

Molecular Weight

358.7 g/mol

IUPAC Name

1-[2-(3-bromophenyl)sulfanylphenyl]-N,N-dimethylmethanamine;hydrochloride

InChI

InChI=1S/C15H16BrNS.ClH/c1-17(2)11-12-6-3-4-9-15(12)18-14-8-5-7-13(16)10-14;/h3-10H,11H2,1-2H3;1H

InChI Key

RCHMSNAOUWDHQI-UHFFFAOYSA-N

Canonical SMILES

CN(C)CC1=CC=CC=C1SC2=CC(=CC=C2)Br.Cl

Origin of Product

United States

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